N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide
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Description
N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H22N2O5S and its molecular weight is 342.4g/mol. The purity is usually 95%.
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Biological Activity
N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C13H18N2O4S
- Molecular Weight : 298.35 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A morpholine ring that may enhance solubility and bioavailability.
- A methoxy group that can influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluating the antiproliferative effects of related compounds found that certain derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines such as HeLa and MCF-7. The introduction of specific substituents was shown to enhance activity significantly.
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A (similar) | HeLa | 24 |
Compound B | MCF-7 | 16 |
N-[2-(2,6-dimethyl... ] | HeLa | TBD |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Targeting Specific Receptors : The morpholine moiety may facilitate binding to specific receptors or enzymes, enhancing the compound's efficacy.
Antimicrobial Activity
In addition to anticancer properties, some studies have suggested potential antimicrobial activity for sulfonamide derivatives. Research indicates that modifications to the sulfonamide group can enhance antibacterial efficacy against a range of pathogens.
Toxicity and Safety Profile
Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit promising biological activity, they may also present cytotoxic effects at higher concentrations.
Properties
IUPAC Name |
N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-11-9-17(10-12(2)22-11)15(18)8-16-23(19,20)14-6-4-5-13(7-14)21-3/h4-7,11-12,16H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHXDIHJCQRYAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CNS(=O)(=O)C2=CC=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.